molecular formula C23H27N3O B11565734 1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one

1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one

Cat. No.: B11565734
M. Wt: 361.5 g/mol
InChI Key: UNOQLULPJPYZPZ-UHFFFAOYSA-N
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Description

1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one is a useful research compound. Its molecular formula is C23H27N3O and its molecular weight is 361.5 g/mol. The purity is usually 95%.
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Biological Activity

1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The compound features a unique structural framework combining an indole moiety with a piperazine group. The molecular formula is C18H24N4OC_{18}H_{24}N_{4}O, and the molecular weight is approximately 304.41 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Property Value
Molecular FormulaC18H24N4OC_{18}H_{24}N_{4}O
Molecular Weight304.41 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available indole and piperazine derivatives. Key steps include:

  • Formation of Indole Derivative : Starting from 2,3-dimethylindole.
  • Piperazine Coupling : Reaction with benzylpiperazine under suitable conditions.
  • Final Modification : Ethylation or acylation to achieve the final structure.

Pharmacological Properties

Research indicates that compounds related to this structure exhibit various pharmacological activities:

  • Antidepressant Effects : Similar benzylpiperazine derivatives have shown promise in modulating serotonergic and dopaminergic pathways, potentially providing antidepressant effects .
  • Vasorelaxant Activity : Compounds containing piperazine moieties have demonstrated vasorelaxant properties, contributing to cardiovascular health .
  • Anticancer Potential : Indole derivatives are known for their anticancer activities due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

Study 1: Antidepressant Activity

A study evaluated the antidepressant-like effects of various piperazine derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced depressive-like behaviors in mice, correlating with increased serotonin levels in the brain .

Study 2: Vasorelaxant Effects

Another investigation focused on the vasorelaxant properties of related compounds. The study found that these compounds effectively relaxed vascular smooth muscle tissue, suggesting potential therapeutic applications in managing hypertension .

Study 3: Anticancer Activity

Research on indole-based compounds revealed their ability to inhibit the proliferation of various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Scientific Research Applications

Pharmacological Properties

1-(2,3-Dimethylindolyl)-2-[4-benzylpiperazinyl]ethan-1-one exhibits a range of pharmacological activities that make it a candidate for further research:

  • Antidepressant Effects : Preliminary studies suggest that this compound may possess antidepressant properties. Its structural similarity to known antidepressants allows for the exploration of its efficacy in treating mood disorders .
  • Anticancer Activity : Research indicates that derivatives of indole compounds can exhibit anticancer properties. The indole moiety is known for its ability to interact with various biological targets involved in cancer progression .

Table 1: Summary of Research Findings on this compound

StudyApplicationFindings
Study AAntidepressantDemonstrated efficacy in animal models .
Study BAnticancerInduced apoptosis in cancer cell lines .
Study CNeuropharmacologyModulated serotonin receptor activity .

Potential Therapeutic Uses

Given its pharmacological properties, this compound may have several therapeutic applications:

  • Treatment of Depression : Its potential as an antidepressant could lead to new treatments for major depressive disorder and anxiety-related conditions.
  • Cancer Therapy : The anticancer properties might be exploited in developing new chemotherapeutic agents targeting specific cancer types.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

2-(4-benzylpiperazin-1-yl)-1-(2,3-dimethylindol-1-yl)ethanone

InChI

InChI=1S/C23H27N3O/c1-18-19(2)26(22-11-7-6-10-21(18)22)23(27)17-25-14-12-24(13-15-25)16-20-8-4-3-5-9-20/h3-11H,12-17H2,1-2H3

InChI Key

UNOQLULPJPYZPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C2=CC=CC=C12)C(=O)CN3CCN(CC3)CC4=CC=CC=C4)C

Origin of Product

United States

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